2-(4-Aminophenyl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one
Overview
Description
2-(4-Aminophenyl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one is a useful research compound. Its molecular formula is C16H19N5O and its molecular weight is 297.35 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Organic Compounds
Research has demonstrated the versatility of "2-(4-Aminophenyl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one" in synthesizing a wide range of organic compounds. For instance, a study focused on the synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moieties through a one-pot Biginelli reaction, highlighting an efficient method to synthesize these compounds with good yields (Bhat et al., 2018). Another study developed new dithiocarbamate derivatives bearing thiazole/benzothiazole rings, starting from a similar pyrimidinyl piperazine framework, showing high antimicrobial activity (Yurttaş et al., 2016).
Antimicrobial and Anticancer Activities
The compound has been utilized in the synthesis of derivatives with significant antimicrobial and anticancer properties. For example, derivatives synthesized from this compound demonstrated high antimicrobial activity against various microorganism strains, showcasing the potential for developing new antimicrobial agents (Yurttaş et al., 2016). Moreover, piperazine-2,6-dione derivatives and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, synthesized through condensation reactions involving this compound, exhibited good anticancer activity against several human cancer cell lines (Kumar et al., 2013).
Development of Pharmaceutical Agents
The compound's framework has been explored for developing pharmaceutical agents, particularly in the synthesis of novel inhibitors and anticancer drugs. Research includes the synthesis of new 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, showing promising antiproliferative activity against human cancer cell lines, indicating potential as anticancer agents (Mallesha et al., 2012).
Properties
IUPAC Name |
2-(4-aminophenyl)-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c17-14-4-2-13(3-5-14)12-15(22)20-8-10-21(11-9-20)16-18-6-1-7-19-16/h1-7H,8-12,17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQEOLYAJAKNZIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)CC3=CC=C(C=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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